4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine
Description
Properties
Molecular Formula |
C6H3ClIN3S |
|---|---|
Molecular Weight |
311.53 g/mol |
IUPAC Name |
4-chloro-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3ClIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI Key |
PWZDOLGAQUWZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=NS2)N)C(=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
| Compound/Material | Role in Synthesis |
|---|---|
| Halogenated isothiazole derivative | Core scaffold precursor |
| Chlorinating agent (e.g., N-chlorosuccinimide) | Introduction of chlorine substituent |
| Iodinating agent (e.g., iodine or iodinating reagents) | Introduction of iodine substituent |
| Aminating reagent (e.g., ammonia or amine source) | Amination at position 3 |
| Solvent (e.g., dimethyl sulfoxide) | Reaction medium |
| Inert atmosphere (e.g., nitrogen) | To prevent oxidation or side reactions |
Representative Procedure (Based on Patent EP3868764 A1)
Halogenation Step : Under a nitrogen atmosphere, the halogenated isothiazole precursor is treated with chlorinating and iodinating agents to selectively introduce chlorine at the 4-position and iodine at the 7-position on the isothiazolo[4,5-c]pyridine ring. The reaction is conducted in dimethyl sulfoxide (DMSO) as solvent to ensure solubility and control of reaction kinetics.
Amination Step : The halogenated intermediate is then subjected to nucleophilic substitution with an amine source to install the amino group at the 3-position. This step is typically performed under controlled temperature and inert atmosphere to maximize yield and purity.
Purification : The crude product is purified by standard methods such as recrystallization or chromatographic techniques to isolate 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine with high purity.
Reaction Conditions Summary
| Step | Conditions | Notes |
|---|---|---|
| Halogenation | DMSO solvent, nitrogen atmosphere | Selective chlorination and iodination |
| Amination | Controlled temperature, inert atmosphere | Nucleophilic substitution at C-3 |
| Purification | Recrystallization or chromatography | Ensures compound purity |
Analytical Data and Characterization
The synthesized 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine is characterized by:
- Molecular Formula : C6H3ClIN3S
- Molecular Weight : Approximately 281.55 g/mol
- Spectral Data :
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the amino group and halogen substituents.
- Mass spectrometry verifies molecular weight and purity.
- Reactivity : The compound’s electrophilicity is enhanced by the chlorine and iodine atoms, facilitating further chemical modifications if necessary.
Research Findings and Applications Related to Preparation
- The compound is documented in patent literature (EP3868764 A1) as a STING agonist, which highlights its synthesis as part of a broader series of heterocyclic compounds with immunomodulatory activity.
- The synthetic methodology emphasizes the importance of maintaining an inert atmosphere and using polar aprotic solvents like DMSO to achieve selective halogenation and amination without side reactions.
- The presence of both chlorine and iodine in the molecule is strategically designed to modulate biological activity and chemical reactivity, which is critical for its function as a therapeutic agent.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Impact on Product |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Enhances solubility and selectivity |
| Atmosphere | Nitrogen (inert) | Prevents oxidation and side reactions |
| Temperature | Controlled (ambient to moderate) | Optimizes reaction rate and yield |
| Halogenating agents | N-chlorosuccinimide, iodine | Selective halogen introduction |
| Aminating reagent | Ammonia or primary amines | Efficient nucleophilic substitution |
| Purification method | Recrystallization or chromatography | High purity and yield |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The isothiazolo[4,5-c]pyridine core differentiates this compound from analogs such as 3H-imidazol[4,5-c]pyridine derivatives (e.g., 2-(3,6-dihalopyridin-2-yl)-3H-imidazol[4,5-c]pyridines). Key distinctions include:
- Electronic Properties : The isothiazole ring (S and N atoms) confers greater electronegativity and polarizability compared to the imidazole ring (two N atoms), influencing reactivity and binding interactions.
- Synthetic Routes : The patent method for imidazolopyridines employs zinc-amine bases for coupling reactions, whereas isothiazolo derivatives may require alternative strategies for sulfur incorporation (e.g., thiol-ene cyclization) .
Table 1: Core Structure Comparison
Halogen Substituent Effects
Halogen positioning and identity significantly impact physicochemical and biological properties:
- 4-Chloro-7-iodo vs. 3,6-Dihalo Derivatives: The target compound’s halogen placement (positions 4 and 7) contrasts with the 3,6-dihalogenation in imidazolopyridines.
- Reactivity : Iodine’s susceptibility to nucleophilic substitution (e.g., in Suzuki-Miyaura cross-coupling) offers functionalization pathways distinct from chloro or bromo analogs.
Table 2: Halogen Effects
| Compound | Halogen Positions | Electronic Effects (σₚ) | Applications |
|---|---|---|---|
| 4-Chloro-7-iodoisothiazolo[...] | 4-Cl, 7-I | Moderate (Cl), Weak (I) | Antimicrobial, radiopharmaceuticals |
| 3,6-Dichloroimidazol[...] | 3-Cl, 6-Cl | Strong (Cl) | Kinase inhibitors, agrochemicals |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine, and how do reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and halogenation. Key parameters include:
- Temperature : Maintaining 50–80°C during cyclization minimizes side-product formation .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance regioselective iodination at the 7-position .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improve purity (>95%) .
- Validation : Monitor intermediates via HPLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Assign peaks for the isothiazole ring (δ 7.8–8.2 ppm for aromatic protons) and amine group (δ 5.2–5.6 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.34 Å, C–I: 2.10 Å) and π-stacking interactions (3.3 Å spacing) to confirm molecular packing .
- Elemental analysis : Validate stoichiometry (C, H, N, S, Cl, I) within 0.3% error .
Q. How can researchers assess the compound's in vitro bioactivity against kinase targets?
- Protocol :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, JAK2) at 1–100 µM compound concentrations .
- Dose-response curves : Calculate IC values using GraphPad Prism.
- Control compounds : Compare with staurosporine or known kinase inhibitors to validate assay robustness .
Advanced Research Questions
Q. What mechanistic insights explain the compound's selective inhibition of specific kinases?
- Approach :
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR: PDB 1M17) to identify key interactions (e.g., halogen bonding with I atom) .
- Mutagenesis studies : Replace residues (e.g., Lys721 in EGFR) to test hydrogen-bonding contributions to inhibitory activity .
- Validation : Correlate computational predictions with enzymatic IC shifts in mutant kinases .
Q. How should conflicting data on the compound's solubility and stability be resolved?
- Strategies :
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy .
- Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the isothiazole ring .
- Mitigation : Lyophilize the compound for long-term storage and use freshly prepared solutions for assays .
Q. What computational models predict the compound's ADMET properties?
- Tools :
- SwissADME : Predict logP (2.8), blood-brain barrier permeability (low), and CYP450 inhibition .
- ProTox-II : Estimate hepatotoxicity (Probability: 65%) based on structural alerts (e.g., aromatic amines) .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How can regioselectivity challenges during functionalization (e.g., Suzuki coupling) be addressed?
- Optimization :
- Protecting groups : Temporarily block the amine with Boc to direct cross-coupling to the 4-chloro position .
- Catalyst screening : Test Pd(PPh) vs. XPhos Pd G3 for C–I bond activation in aryl-aryl couplings .
- Analysis : Use F NMR (if fluorinated partners) or LC-MS to track coupling efficiency .
Q. What strategies validate the compound's mechanism of action in cellular models?
- Methods :
- CRISPR knockouts : Delete target kinases in cell lines (e.g., HeLa) to confirm on-target effects .
- Phosphoproteomics : Quantify kinase substrate phosphorylation (e.g., STAT3 Tyr705) via Western blot or Luminex assays .
- Controls : Include inactive analogs (e.g., 7-H instead of 7-I) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
